Elliptinium Acetate

説明

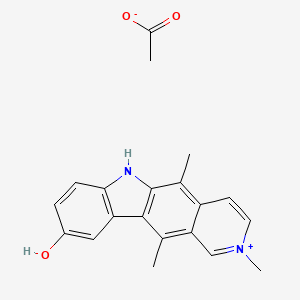

Structure

3D Structure of Parent

特性

CAS番号 |

58337-35-2 |

|---|---|

分子式 |

C20H20N2O3 |

分子量 |

336.4 g/mol |

IUPAC名 |

2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol acetate |

InChI |

InChI=1S/C18H16N2O.C2H4O2/c1-10-15-9-20(3)7-6-13(15)11(2)18-17(10)14-8-12(21)4-5-16(14)19-18;1-2(3)4/h4-9,21H,1-3H3;1H3,(H,3,4) |

InChIキー |

BOMZMNZEXMAQQW-UHFFFAOYSA-N |

正規SMILES |

CC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C.CC(=O)[O-] |

外観 |

solid powder |

他のCAS番号 |

58337-35-2 |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

58337-34-1 (Parent) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

2-methyl-9-hydroxyellipticinium 2-methyl-9-hydroxyellipticinium acetate 9-HME 9-hydroxy-2,5,11-trimethyl-6H-pyrido(4,3-b)carbazolium acetate 9-hydroxy-2-methylellipticinium 9-hydroxy-2-methylellipticinium acetate 9-hydroxy-2N-methyl-ellipticinium acetate 9-hydroxy-methyl-ellipticinium Celiptium elliptinium elliptinium acetate elliptinium iodide elliptinium ion(1+) hydroxy-methyl-ellipticinium N(2)-methyl-9-hydroxyellipticinium NSC 264-137 NSC 264137 |

製品の起源 |

United States |

Foundational & Exploratory

Elliptinium Acetate: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elliptinium acetate, the acetate salt of the 9-hydroxy-2-methylellipticinium cation (NMHE), is a derivative of the plant alkaloid ellipticine. It has demonstrated notable anticancer properties and has been clinically evaluated for the treatment of various malignancies, particularly metastatic breast cancer. This technical guide provides an in-depth exploration of the core mechanisms underlying the pharmacological activity of this compound, focusing on its interactions with DNA and key cellular enzymes. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of the key processes to support further research and drug development efforts.

Core Mechanisms of Action

The anticancer effects of this compound are primarily attributed to a multi-faceted mechanism of action that converges on the disruption of DNA integrity and function. The two principal, well-established mechanisms are:

-

DNA Intercalation: The planar, polycyclic aromatic structure of the elliptinium cation allows it to insert itself between the base pairs of the DNA double helix. This intercalation physically distorts the DNA structure, interfering with essential cellular processes such as DNA replication and transcription.

-

Inhibition of Topoisomerase II: this compound acts as a topoisomerase II inhibitor.[1] Topoisomerase II is a crucial enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. This compound stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[1] This leads to the accumulation of DNA double-strand breaks, which, if not repaired, trigger apoptotic cell death.

A potential third mechanism, related to the redox properties of the molecule, involves the generation of reactive oxygen species (ROS), which can induce cellular damage and contribute to cytotoxicity.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, data for the parent compound, ellipticine, and related derivatives provide valuable insights. The following tables summarize key quantitative parameters. It is crucial to note that these values are for ellipticine and should be considered as indicative for this compound, with the understanding that the 9-hydroxy and N-methyl substitutions can influence these properties.

Table 1: DNA Intercalation Parameters for Elliptinium Cation (NMHE)

| Parameter | Value | Experimental Method | Reference |

| Association Constant (K1) | ~ 10⁸ M⁻¹ | UV-absorption titration | (Mauffret et al., 1991) |

| Association Constant (K2) | ~ 10⁶ M⁻¹ | UV-absorption titration | (Mauffret et al., 1991) |

| Binding Site Size | 5-7 base pairs | DNase I Footprinting | (Mauffret et al., 1991) |

| Preferred Binding Sites | CpG and TpG steps | DNase I Footprinting & NMR | (Mauffret et al., 1991) |

Table 2: In Vitro Cytotoxicity of Ellipticine (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MCF-7 | Breast Adenocarcinoma | ~1 | (Stiborová et al., 2011) |

| HL-60 | Leukemia | < 1 | (Stiborová et al., 2011) |

| CCRF-CEM | Leukemia | ~4 | (Stiborová et al., 2011) |

| IMR-32 | Neuroblastoma | < 1 | (Stiborová et al., 2011) |

| UKF-NB-4 | Neuroblastoma | < 1 | (Stiborová et al., 2011) |

| U87MG | Glioblastoma | ~1 | (Stiborová et al., 2011) |

| A549 | Lung Carcinoma | 0.32 | (Molatlhegi et al., 2015) |

Signaling Pathways and Logical Relationships

The interplay of this compound's mechanisms of action culminates in the induction of apoptosis. The following diagrams illustrate these relationships.

References

Elliptinium Acetate: A Technical Guide to Topoisomerase II Catalytic Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Elliptinium acetate, a derivative of the plant alkaloid ellipticine, is an antineoplastic agent that functions as a catalytic inhibitor of topoisomerase II. Unlike topoisomerase II poisons that stabilize the DNA-enzyme cleavage complex and induce extensive DNA damage, this compound inhibits the catalytic activity of the enzyme, leading to cell cycle arrest, primarily at the G2/M checkpoint, and subsequent cellular effects. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its interaction with topoisomerase II. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction

This compound is the acetate salt of elliptinium, a derivative of the alkaloid ellipticine, which was originally isolated from plants of the Apocynaceae family[1]. Ellipticine and its derivatives have garnered significant interest in oncology due to their cytotoxic effects against a range of cancer cell lines[2]. The primary mechanism of action for many of these compounds, including this compound, is the inhibition of DNA topoisomerase II, an essential enzyme for resolving topological challenges in DNA during replication, transcription, and chromosome segregation[3][4].

Topoisomerase II inhibitors are broadly classified into two categories: poisons and catalytic inhibitors[4]. Poisons, such as etoposide and doxorubicin, trap the enzyme in a covalent complex with cleaved DNA, leading to the accumulation of DNA double-strand breaks and triggering apoptosis. In contrast, catalytic inhibitors, like this compound, interfere with the enzymatic cycle of topoisomerase II without stabilizing the cleavage complex. This distinct mechanism of action results in a different cellular response, primarily characterized by a robust cell cycle arrest at the G2/M transition, which is often referred to as the decatenation checkpoint. The reduced induction of DNA damage by catalytic inhibitors may offer a more favorable safety profile compared to topoisomerase II poisons.

Mechanism of Action: Catalytic Inhibition of Topoisomerase II

This compound functions as a catalytic inhibitor of topoisomerase IIα. The catalytic cycle of topoisomerase II involves several steps, including DNA binding, DNA cleavage, ATP binding and hydrolysis, strand passage, and DNA religation. Catalytic inhibitors can interfere with various stages of this cycle. Elliptinium and its derivatives are believed to inhibit topoisomerase II activity through intercalation into DNA, which in turn affects the enzyme's function.

The inhibition of the catalytic activity of topoisomerase II by this compound prevents the decatenation of newly replicated sister chromatids. This failure to resolve DNA entanglements before mitosis triggers a cellular surveillance mechanism known as the decatenation checkpoint, leading to a G2/M cell cycle arrest. This arrest provides the cell with time to resolve the topological issues; however, prolonged arrest can lead to cellular senescence or apoptosis.

Signaling Pathway for Topoisomerase II Catalytic Inhibition-Induced G2/M Arrest

The catalytic inhibition of Topoisomerase II leads to the activation of a distinct G2/M checkpoint, often referred to as the decatenation checkpoint, which is different from the classical DNA damage response pathway.

Quantitative Data

Table 1: Inhibition of Topoisomerase IIα Activity by Ellipticine and its Derivatives

| Compound | Assay Type | Endpoint | Concentration/IC50 | Reference |

| Ellipticine | Decatenation | Complete Inhibition | >5000 µM | |

| Ellipticine | DNA Cleavage | IC50 | >200 µM | |

| ET-1 (N-methyl-5-demethyl ellipticine) | Decatenation | Complete Inhibition | 200–1000 µM | |

| ET-2 (2-methyl-N-methyl-5-demethyl ellipticinium iodide) | Decatenation | Complete Inhibition | 200–1000 µM |

Table 2: Cytotoxicity of Ellipticine in Cancer Cell Lines

| Cell Line | Exposure Time | Endpoint | IC50 / Concentration for 50% Cell Kill | Reference |

| Friend leukemia | 24 hours | 50% Cell Kill | 2.0 µg/mL | |

| L1210 | 24 hours | 50% Cell Kill | 1.15 µg/mL | |

| CHO | 24 hours | 50% Inhibition of Colony Formation | 0.3 µg/mL |

Experimental Protocols

Topoisomerase II Decatenation Assay

This assay measures the catalytic activity of topoisomerase II by monitoring the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Workflow for Topoisomerase II Decatenation Assay

Materials:

-

Human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/mL albumin)

-

ATP solution

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

STEB (Stop Buffer): e.g., 40% Sucrose, 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.5 mg/mL bromophenol blue

-

Chloroform/isoamyl alcohol (24:1)

-

1% Agarose gel in TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Purified water

Procedure:

-

On ice, prepare a reaction mixture containing the 10x assay buffer, ATP, kDNA, and purified water to the desired final volume (e.g., 20-30 µL).

-

Add the desired concentration of this compound or the vehicle control (e.g., DMSO) to the reaction tubes.

-

Initiate the reaction by adding purified human topoisomerase IIα.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding STEB buffer and chloroform/isoamyl alcohol.

-

Vortex briefly and centrifuge to separate the aqueous and organic phases.

-

Load the aqueous (upper) phase onto a 1% agarose gel.

-

Perform electrophoresis until the dye front has migrated an adequate distance.

-

Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.

-

Analyze the results: Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well or migrate very slowly. The degree of inhibition is determined by the reduction in the amount of decatenated product in the presence of the inhibitor.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G1, S, and G2/M) after treatment with this compound.

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The resulting histograms are analyzed to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a G2/M arrest.

Clinical Context

This compound has been investigated in clinical trials, particularly for the treatment of metastatic breast cancer. Phase II studies have demonstrated modest but definite antitumor activity in previously treated patients. The overall objective response rates in these studies ranged from 15% to 18%. The toxicity profile of this compound includes xerostomia (dry mouth), nausea, vomiting, and in some cases, immune-mediated hemolytic reactions. The scheduling of drug administration appears to influence the toxicity profile, with a 3-week schedule showing less toxicity than a weekly regimen.

Conclusion

This compound is a catalytic inhibitor of topoisomerase II that exhibits antitumor activity by inducing a G2/M cell cycle arrest. Its mechanism of action, which is distinct from that of topoisomerase II poisons, may offer a therapeutic advantage by reducing the incidence of DNA damage-related side effects. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on the characterization and advancement of topoisomerase II catalytic inhibitors. Further investigation into the precise molecular interactions between this compound and the topoisomerase II-DNA complex, as well as the optimization of its therapeutic index, will be crucial for realizing its full clinical potential.

References

Elliptinium Acetate: A Technical Guide to its DNA Intercalation Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elliptinium acetate, the acetate salt of the ellipticine derivative 9-hydroxy-2-methylellipticinium (9-OH-NME), is a potent antineoplastic agent.[1] Belonging to a class of plant-derived alkaloids, it has demonstrated significant cytotoxic activity against a range of cancer cell lines and has been investigated for its therapeutic potential, particularly in metastatic breast cancer.[2][3] The primary mechanism of action of this compound involves its interaction with cellular DNA, functioning as both a DNA intercalator and a topoisomerase II inhibitor.[4][5] This dual functionality leads to the induction of DNA damage, cell cycle arrest, and ultimately, apoptosis. This technical guide provides an in-depth overview of the DNA intercalation properties of this compound, detailing its binding characteristics, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.

DNA Intercalation and Binding Properties

This compound exerts its cytotoxic effects primarily by inserting its planar polycyclic ring system between the base pairs of the DNA double helix. This intercalation distorts the helical structure, leading to a cascade of cellular responses.

Quantitative Binding Data

The affinity of this compound for DNA has been quantified using various biophysical techniques. The binding process is complex, often characterized by more than one binding mode. Spectroscopic and footprinting studies have revealed at least two distinct binding sites with different association constants.

| Parameter | Value | DNA Sequence/Conditions | Method |

| Apparent Association Constant (K1) | ~ 1 x 10⁸ M⁻¹ | Octanucleotides d(TGACGTCA) and d(ACTGCAGT) | UV-absorption titration, Scatchard plot analysis |

| Apparent Association Constant (K2) | ~ 1 x 10⁶ M⁻¹ | Octanucleotides d(TGACGTCA) and d(ACTGCAGT) | UV-absorption titration, Scatchard plot analysis |

| Binding Site Size | 5-7 base pairs | pBR322 DNA | DNase I Footprinting |

| Sequence Preference | CpG and TpG steps | Octanucleotides and pBR322 DNA | DNase I Footprinting and 1H-NMR |

Mechanism of Action: Dual Intercalation and Topoisomerase II Inhibition

Beyond simple intercalation, this compound is a potent inhibitor of topoisomerase II, a critical enzyme involved in managing DNA topology during replication and transcription. By stabilizing the covalent complex between topoisomerase II and DNA (the "cleavable complex"), this compound prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. This accumulation of DNA damage is a key trigger for the cellular pathways leading to cell death.

Cytotoxicity

The cytotoxic effects of elliptinium and its parent compound, ellipticine, have been evaluated against a variety of cancer cell lines, demonstrating a broad spectrum of activity.

| Cell Line | Cancer Type | IC50 (µM) - Ellipticine |

| IMR-32 | Neuroblastoma | < 1 |

| UKF-NB-4 | Neuroblastoma | ~ 1 |

| UKF-NB-3 | Neuroblastoma | > 1 |

| HL-60 | Leukemia | < 1 |

| CCRF-CEM | Leukemia | ~ 4 |

| MCF-7 | Breast Adenocarcinoma | ~ 1 |

| U87MG | Glioblastoma | ~ 1 |

Note: Data for ellipticine is presented as a close proxy for this compound's activity.

Signaling Pathways Modulated by this compound

The DNA damage induced by this compound activates complex intracellular signaling networks that determine the ultimate fate of the cell. The primary pathways implicated are the DNA Damage Response (DDR), the p53-mediated apoptosis and cell cycle arrest pathway, and the PI3K/Akt survival pathway.

DNA Damage Response (DDR) and p53 Activation

The presence of DNA double-strand breaks triggers the activation of the DDR pathway, primarily through the sensor kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases initiate a signaling cascade that leads to the phosphorylation and activation of numerous downstream targets, including the tumor suppressor protein p53. Activated p53 acts as a transcription factor, upregulating the expression of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA, NOXA).

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical pro-survival signaling cascade that is often dysregulated in cancer. Studies on ellipticine have shown that it can modulate this pathway. Ellipticine treatment can lead to an initial upregulation of phosphorylated (activated) Akt, which may represent a cellular survival response. However, sustained exposure can interfere with this pro-survival signaling, contributing to the induction of apoptosis. The interplay between the pro-apoptotic signals from the p53 pathway and the pro-survival signals from the Akt pathway is a critical determinant of the cellular outcome following treatment with this compound.

Experimental Protocols

The characterization of this compound's interaction with DNA relies on a suite of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

UV-Visible Spectroscopy for DNA Binding Analysis

This method is used to determine the binding affinity of this compound to DNA by monitoring changes in the UV-Vis absorbance spectrum upon titration of DNA with the compound.

Workflow:

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of calf thymus DNA (or a specific oligonucleotide sequence) in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4). Determine the DNA concentration spectrophotometrically using an extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.

-

Prepare a stock solution of this compound in the same buffer.

-

-

Titration:

-

Place a fixed concentration of DNA in a quartz cuvette.

-

Incrementally add small aliquots of the this compound stock solution to the cuvette.

-

-

Spectral Measurement:

-

After each addition, allow the solution to equilibrate for a few minutes.

-

Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 220-500 nm).

-

-

Data Analysis:

-

Correct the spectra for dilution.

-

Analyze the changes in absorbance and the wavelength of maximum absorbance (λmax) of both the DNA and this compound.

-

Plot the change in absorbance against the concentration of this compound.

-

Determine the binding constant (K) by fitting the data to a suitable binding model, such as the Scatchard or Benesi-Hildebrand equations.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to investigate the conformational changes in DNA upon the binding of this compound.

Protocol:

-

Sample Preparation:

-

Prepare solutions of DNA and this compound in a low-salt buffer that is transparent in the far-UV region.

-

-

Spectral Measurement:

-

Record the CD spectrum of the DNA solution alone in a quartz cuvette with a defined path length.

-

Titrate the DNA solution with increasing concentrations of this compound, recording a CD spectrum after each addition and equilibration.

-

-

Data Analysis:

-

Observe changes in the characteristic CD bands of B-form DNA (positive band around 275 nm and a negative band around 245 nm) and any induced CD signals in the region of this compound absorbance. These changes provide insights into the mode of binding and the extent of conformational perturbation of the DNA.

-

DNase I Footprinting Assay

This technique is used to identify the specific binding sites of this compound on a DNA fragment.

Workflow:

Protocol:

-

DNA Probe Preparation:

-

Prepare a specific DNA fragment of interest and label one end with a radioactive isotope (e.g., ³²P) or a fluorescent tag.

-

-

Binding Reaction:

-

Incubate the end-labeled DNA probe with varying concentrations of this compound to allow for binding.

-

-

DNase I Digestion:

-

Add a limited amount of DNase I to the reaction mixtures to induce partial, random cleavage of the DNA backbone. The concentration of DNase I should be optimized to generate a ladder of fragments of all possible sizes in the absence of the drug.

-

-

Reaction Termination and DNA Purification:

-

Stop the digestion reaction and purify the DNA fragments.

-

-

Gel Electrophoresis:

-

Denature the DNA fragments and separate them by size on a high-resolution denaturing polyacrylamide gel.

-

-

Visualization and Analysis:

-

Visualize the DNA fragments by autoradiography or fluorescence imaging.

-

The binding of this compound will protect the DNA from DNase I cleavage, resulting in a "footprint" – a region on the gel where bands are absent or reduced in intensity compared to the control lane without the drug. This footprint indicates the binding site of this compound.

-

Topoisomerase II Inhibition Assay

This assay measures the ability of this compound to inhibit the catalytic activity of topoisomerase II, typically by monitoring the decatenation of kinetoplast DNA (kDNA).

Protocol:

-

Reaction Setup:

-

In a reaction buffer containing ATP and Mg²⁺, incubate purified human topoisomerase IIα with kDNA (a network of interlocked DNA circles).

-

In parallel reactions, include varying concentrations of this compound.

-

-

Incubation:

-

Incubate the reactions at 37°C to allow for the decatenation of kDNA by topoisomerase II.

-

-

Reaction Termination and Protein Removal:

-

Stop the reaction by adding a stop buffer containing a detergent (e.g., SDS) and a proteinase (e.g., proteinase K) to digest the enzyme.

-

-

Agarose Gel Electrophoresis:

-

Separate the DNA products on an agarose gel.

-

-

Visualization and Analysis:

-

Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA under UV light.

-

In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in the release of minicircles that migrate into the gel. In the presence of an effective inhibitor like this compound, the kDNA will remain catenated and will not enter the gel. The concentration of this compound that inhibits 50% of the enzyme's activity is the IC50 value.

-

Conclusion

This compound is a multifaceted anticancer agent with a well-defined mechanism of action centered on its ability to intercalate into DNA and inhibit topoisomerase II. This dual activity leads to significant DNA damage, which in turn activates cellular signaling pathways that promote cell cycle arrest and apoptosis. A thorough understanding of its molecular interactions and the cellular responses it elicits is crucial for the rational design of novel, more effective ellipticine-based cancer therapies. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals working with this important class of compounds.

References

- 1. Evaluation of Interactions of Selected Olivacine Derivatives with DNA and Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diverse mechanisms of AKT pathway activation in human malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Elliptinium Acetate: A Technical Overview of its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elliptinium acetate, a derivative of the plant alkaloid ellipticine, is a potent antineoplastic agent that has been investigated for its therapeutic potential in various cancers.[1][2] Its cytotoxic effects are primarily attributed to its function as a DNA intercalating agent and a topoisomerase II inhibitor.[1][2] This technical guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into its mechanism of action, offering insights into the molecular pathways it perturbs.

Chemical Structure and Identification

This compound is the acetate salt of the elliptinium cation. The core structure is a tetracyclic pyrido[4,3-b]carbazole ring system.

| Identifier | Value |

| IUPAC Name | 9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium acetate[3] |

| SMILES String | CC1=C2C(=C(C)C3=C1NC1=C3C=C(O)C=C1)C1=CC=--INVALID-LINK--=C1.CC(=O)[O-] |

| InChI Key | BOMZMNZEXMAQQW-UHFFFAOYSA-N |

| Molecular Formula | C20H20N2O3 |

| Molecular Weight | 336.38 g/mol |

| CAS Number | 58337-35-2 |

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO, not in water | |

| Melting Point | Not explicitly found in search results. | |

| pKa | Not explicitly found in search results. |

Synthesis and Characterization

Synthesis

The synthesis of this compound is based on the derivatization of ellipticine. While specific, detailed step-by-step protocols are proprietary and found in patents, the general approach involves the quaternization of the pyridinium nitrogen of a 9-hydroxyellipticine precursor.

A general synthetic workflow is outlined below:

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC (RP-HPLC) method can be employed for the purity assessment and quantification of this compound. A typical protocol would involve:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile and water, often with a modifying agent like trifluoroacetic acid (TFA) to improve peak shape.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound. For similar aromatic compounds, this is often in the range of 254-280 nm.

-

Standard Preparation: A standard solution of this compound of known concentration is prepared in a suitable solvent (e.g., DMSO).

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

-

Analysis: The retention time and peak area of the analyte are compared to the standard for identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Both ¹H and ¹³C NMR are crucial for the structural elucidation and confirmation of this compound.

-

Sample Preparation: The sample is dissolved in a deuterated solvent, typically DMSO-d₆, due to its good solubilizing power for this class of compounds.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the carbazole and pyridine rings, as well as the methyl groups. The chemical shifts and coupling patterns provide detailed information about the proton environment.

-

¹³C NMR: The carbon NMR spectrum will reveal the signals for all the carbon atoms in the molecule, including the quaternary carbons of the ring system and the carbonyl carbon of the acetate counter-ion.

Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism: DNA intercalation and inhibition of topoisomerase II.

1. DNA Intercalation:

The planar aromatic ring system of the elliptinium cation allows it to insert itself between the base pairs of the DNA double helix. This intercalation leads to a distortion of the DNA structure, which can interfere with essential cellular processes like replication and transcription.

2. Topoisomerase II Inhibition:

Topoisomerase II is a vital enzyme that resolves DNA topological problems, such as supercoiling and tangling, which arise during replication and transcription. It functions by creating transient double-strand breaks in the DNA, passing another segment of DNA through the break, and then religating the broken strands. This compound stabilizes the "cleavable complex," which is the intermediate state where topoisomerase II is covalently bound to the 5'-ends of the broken DNA. By preventing the religation of the DNA strands, this compound leads to the accumulation of permanent double-strand breaks, which are highly cytotoxic and can trigger apoptosis.

The downstream signaling consequences of topoisomerase II inhibition by agents like this compound can involve the activation of cell cycle checkpoints and apoptotic pathways. While a specific, validated signaling pathway for this compound is not definitively established, the general cascade initiated by topoisomerase II poisons often involves the activation of DNA damage response pathways, which can include the PI3K/Akt and MAPK signaling cascades, ultimately leading to programmed cell death.

Conclusion

This compound is a well-characterized antineoplastic agent with a defined chemical structure and a dual mechanism of action involving DNA intercalation and topoisomerase II inhibition. This technical guide has summarized its key chemical and biological features, providing a foundation for further research and development. The provided experimental outlines for its analysis and the conceptual framework of its signaling effects offer valuable resources for scientists in the field of oncology and medicinal chemistry. Further investigation into its specific signaling pathways and the development of detailed synthetic and analytical protocols will continue to enhance our understanding and potential application of this potent molecule.

References

Elliptinium Acetate as an ellipticine derivative

An In-depth Technical Guide to Elliptinium Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as Celiptium® or 9-hydroxy-N-methylellipticinium acetate, is a derivative of the natural plant alkaloid ellipticine.[1] Ellipticine is isolated from plants of the Apocynaceae family, such as Ochrosia elliptica.[2] this compound has been investigated as a potent antineoplastic agent and has undergone clinical trials, notably showing efficacy in treating metastatic breast cancer and myeloblastic leukemia.[1][3] Its mechanism of action is multifaceted, targeting several key cellular processes involved in cancer cell proliferation and survival.[1] This document provides a comprehensive technical overview of this compound, focusing on its mechanisms of action, quantitative data, and the experimental protocols used for its evaluation.

Chemical and Physical Properties

This compound is the acetate salt of the elliptinium cation. The salt form enhances its solubility for administration.

| Property | Value | Reference(s) |

| Chemical Name | 9-Hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium acetate | |

| Synonyms | Celiptium, 9-hydroxy-2-methylellipticinium acetate, HME, NSC-264137 | |

| CAS Registry Number | 58337-35-2 | |

| Molecular Formula | C₂₀H₂₀N₂O₃ | |

| Molecular Weight | 336.38 g/mol |

Mechanisms of Action

This compound exhibits a multi-modal mechanism of action, a characteristic that makes it a potent anticancer agent. Its primary activities are centered on DNA damage and the inhibition of essential nuclear enzymes.

DNA Intercalation and Topoisomerase II Inhibition

A primary and well-established mechanism is its function as a DNA intercalating agent and a topoisomerase II inhibitor.

-

DNA Intercalation: The planar, polycyclic structure of the elliptinium cation allows it to insert itself between the base pairs of the DNA double helix. This binding has a high affinity, with constants reported to be between 10⁵ and 10⁷ M⁻¹. Intercalation distorts the DNA structure, interfering with DNA replication and transcription.

-

Topoisomerase II Inhibition: this compound acts as a topoisomerase II "poison." It stabilizes the transient, covalent complex formed between the enzyme and DNA, known as the "cleavable complex." This prevents the re-ligation of the double-strand breaks created by the enzyme during its catalytic cycle, leading to an accumulation of permanent DNA breaks and ultimately triggering apoptotic cell death.

Inhibition of RNA Polymerase I Transcription

Recent studies have identified a novel mechanism for ellipticine derivatives: the potent and selective inhibition of RNA Polymerase I (Pol I) transcription. This activity is crucial as ribosome biogenesis, driven by Pol I, is often upregulated in cancer cells to sustain rapid proliferation.

This compound inhibits Pol I transcription by targeting the assembly of the preinitiation complex. It specifically disrupts the interaction between the promoter recognition factor SL1 and the rRNA promoter DNA. This action is independent of its effects on Topoisomerase II and p53.

Metabolic Activation and DNA Adduct Formation

This compound can be considered a pro-drug that undergoes metabolic activation by Cytochrome P450 (CYP) enzymes and peroxidases. This bio-activation generates reactive metabolites that can form covalent adducts with DNA, contributing to its genotoxicity and anticancer activity. This represents a distinct mechanism from non-covalent DNA intercalation.

Other Mechanisms

-

Interaction with p53: The DNA damage induced by this compound activates cellular stress responses, leading to the stabilization and activation of the p53 tumor suppressor protein. Activated p53 can then induce cell cycle arrest or apoptosis by transcriptionally activating target genes like p21, BAX, and PUMA.

-

Kinase Inhibition: Ellipticine derivatives have been shown to inhibit the activity of certain kinases, such as the c-Kit receptor tyrosine kinase, which can be a driver in some cancers.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its parent compound, ellipticine.

Table 1: In Vitro Cytotoxicity

| Compound | Cell Line(s) | Assay Type | Endpoint | Value | Reference(s) |

| This compound (HME) | Human Glioma (SF126, SF375) | Clonogenic | Survival | >3-log kill @ 3 µM | |

| This compound (HME) | Human Glioma (SF407) | Clonogenic | Survival | 0.8-log kill @ 3 µM | |

| Ellipticine | L1210 Leukemia | Cytotoxicity | IC₅₀ | 10⁻⁸ to 10⁻⁶ M | |

| Ellipticine | Neuroblastoma (IMR-32, UKF-NB-4) | Growth Inhibition | IC₅₀ | < 1 µM | |

| 6-Methylellipticine | 12 Cancer Cell Lines | Growth Inhibition | GI₅₀ | 0.47 - 0.9 µM |

Table 2: Enzyme Inhibition and Binding Affinity

| Compound | Target | Assay Type | Endpoint | Value | Reference(s) |

| Ellipticine Derivatives | DNA | Spectrophotometry | Affinity Constant | 10⁵ - 10⁷ M⁻¹ | |

| 9-Hydroxyellipticine | RNA Polymerase I | In Vitro Transcription | IC₅₀ | ~585 nM | |

| Ellipticine | Topoisomerase IIα | Decatenation | Inhibition | >5000 µM (complete) | |

| STI 571 (for comparison) | c-Kit Kinase | Cell-based Phosphorylation | IC₅₀ | ~100 nM |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Protocol: Topoisomerase II Inhibition (Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenation (unlinking) of kinetoplast DNA (kDNA) by Topoisomerase IIα.

Materials:

-

Human Topoisomerase IIα enzyme

-

Kinetoplast DNA (kDNA) substrate

-

5x Topoisomerase II Assay Buffer (e.g., 250 mM Tris-HCl pH 8.0, 750 mM NaCl, 50 mM MgCl₂, 2.5 mM DTT, 150 µg/mL BSA, 10 mM ATP)

-

This compound stock solution (in DMSO or water)

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

1% Agarose gel containing 0.5 µg/mL ethidium bromide

-

TAE or TBE electrophoresis buffer

Procedure:

-

On ice, prepare reaction tubes (final volume 20 µL).

-

To each tube, add:

-

Nuclease-free water to final volume

-

4 µL of 5x Assay Buffer

-

200 ng of kDNA substrate

-

Variable concentrations of this compound (and a DMSO vehicle control).

-

-

Add 1-2 units of human Topoisomerase IIα to each tube to initiate the reaction. Mix gently.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

-

Load the entire sample into the wells of the 1% agarose gel.

-

Perform electrophoresis at 80-100 V until the dye front has migrated sufficiently.

-

Visualize the DNA bands under UV light and document the gel.

Interpretation:

-

kDNA only (no enzyme): A single band of high molecular weight catenated DNA at the top of the gel (in the well).

-

Enzyme control (no inhibitor): Decatenated DNA minicircles (nicked and supercoiled) migrating into the gel.

-

Inhibitor-treated samples: A dose-dependent inhibition of decatenation, seen as a decrease in decatenated products and a retention of the catenated kDNA band at the origin.

Protocol: DNA Intercalation (Topoisomerase I Relaxation Assay)

This assay detects intercalation by observing the introduction of negative supercoils into relaxed plasmid DNA, which is then visualized by a shift in gel mobility.

Materials:

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM spermidine, 50% glycerol)

-

This compound stock solution

-

Stop Solution/Loading Dye

-

1% Agarose gel (without ethidium bromide)

-

TAE or TBE electrophoresis buffer

-

Ethidium bromide staining solution

Procedure:

-

Relax the supercoiled plasmid DNA by pre-incubating it with Topoisomerase I until it is fully converted to its relaxed form (verified by gel electrophoresis). Purify the relaxed DNA.

-

Set up reaction tubes (final volume 20 µL).

-

To each tube, add the relaxed plasmid DNA substrate (e.g., 200 ng).

-

Add varying concentrations of this compound. Include a no-drug control and a known intercalator control (e.g., ethidium bromide).

-

Add 1 unit of Topoisomerase I to each tube.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction with loading dye.

-

Run the samples on a 1% agarose gel.

-

Stain the gel with ethidium bromide and visualize under UV light.

Interpretation:

-

Relaxed DNA only: A band corresponding to relaxed plasmid DNA.

-

Relaxed DNA + Topo I (no drug): The same relaxed DNA band.

-

Intercalator-treated sample: The drug intercalates, unwinding the DNA helix. The Topoisomerase I then removes the resulting positive supercoils, and upon removal of the drug (during electrophoresis), the DNA becomes negatively supercoiled, causing it to migrate faster through the gel than the relaxed form. A dose-dependent shift from the relaxed band to a faster-migrating supercoiled band indicates intercalation.

Protocol: Cytochrome P450 Metabolism Assay

This protocol outlines the in vitro metabolism of this compound using human liver microsomes to identify metabolites.

Materials:

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

-

0.1 M Potassium phosphate buffer (pH 7.4)

-

This compound

-

Acetonitrile (for quenching)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Prepare incubation mixtures in microcentrifuge tubes. Each mixture should contain HLMs (e.g., 0.5 mg/mL protein), phosphate buffer, and this compound (e.g., 1-10 µM).

-

Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a set time (e.g., 30-60 minutes). Include a control reaction with no NADPH system to check for non-enzymatic degradation.

-

Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples (e.g., 10,000 x g for 10 minutes) to pellet the protein.

-

Transfer the supernatant to a new tube or HPLC vial.

-

Analyze the supernatant using LC-MS/MS to separate and identify the parent compound and its metabolites.

Interpretation:

-

Comparison of the chromatograms from the +NADPH and -NADPH samples will reveal peaks corresponding to metabolites.

-

Mass spectrometry data (parent ion and fragmentation patterns) will be used to elucidate the structures of the metabolites (e.g., hydroxylated or demethylated derivatives).

Conclusion

This compound is a potent ellipticine derivative with a complex and powerful multi-modal mechanism of action against cancer cells. Its ability to simultaneously poison Topoisomerase II, intercalate into DNA, inhibit the crucial Pol I transcription machinery, and form covalent DNA adducts after metabolic activation makes it a compelling subject for cancer research. The quantitative data demonstrate its efficacy at low micromolar to nanomolar concentrations. The protocols described herein provide a framework for the continued investigation and development of this and other related compounds in the field of oncology.

References

- 1. [Experimental method for the definition of intercalation of compounds in DNA] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Old Drug, New Target: ELLIPTICINES SELECTIVELY INHIBIT RNA POLYMERASE I TRANSCRIPTION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Elliptinium Acetate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of elliptinium acetate, a potent antineoplastic agent, and its analogs. The document details the chemical pathways, experimental protocols, and quantitative data associated with the synthesis. Furthermore, it elucidates the mechanism of action through a detailed signaling pathway diagram, offering valuable insights for researchers in drug discovery and development.

Introduction

This compound, chemically known as 9-hydroxy-2-methylellipticinium acetate, is a derivative of the plant alkaloid ellipticine. It has garnered significant interest in the field of oncology due to its efficacy as a DNA intercalating agent and a topoisomerase II inhibitor.[1][2] By stabilizing the topoisomerase II-DNA cleavable complex, this compound induces DNA strand breaks, ultimately leading to the inhibition of DNA replication and protein synthesis in cancer cells.[1] This guide focuses on the synthetic routes to access this important molecule and its structural analogs, providing a foundational resource for medicinal chemists and pharmacologists.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the construction of the ellipticine core, followed by hydroxylation, N-alkylation, and finally, salt formation.

Synthesis of the Ellipticine Core

The tetracyclic core of ellipticine (5,11-dimethyl-6H-pyrido[4,3-b]carbazole) can be synthesized through various strategies, often starting from carbazole derivatives.[3][4] One common approach involves the cyclization of a 3-formylcarbazole with an aminoacetaldehyde equivalent.

Synthesis of 9-Hydroxyellipticine

A key intermediate in the synthesis of this compound is 9-hydroxyellipticine. One patented method for its preparation involves the demethylation of 9-methoxyellipticine. An alternative synthetic route involves the following key transformations:

-

Demethylation: Preparation of 6-hydroxy-1,4-dimethyl-carbazole from 1,4-dimethyl-carbazole.

-

Protection of the hydroxyl group: Benzylation or benzoylation of the hydroxyl group.

-

Functionalization and Cyclization: A series of steps to build the pyridyl ring onto the carbazole scaffold.

-

Deprotection: Removal of the benzyl or benzoyl protecting group to yield 9-hydroxyellipticine.

N-methylation of 9-Hydroxyellipticine to form 9-Hydroxy-2-methylellipticinium Iodide

The pyridinal nitrogen of 9-hydroxyellipticine is quaternized through N-methylation. This is a critical step to enhance the compound's aqueous solubility and biological activity.

Experimental Protocol:

Methylation of 9-hydroxyellipticine is achieved by reacting it with methyl iodide.

-

Reagents: 9-hydroxyellipticine, Methyl Iodide.

-

Procedure: A solution of 9-hydroxyellipticine in a suitable solvent is treated with an excess of methyl iodide. The reaction mixture is stirred, typically at room temperature, until the reaction is complete, leading to the precipitation of the N-methylpyridinium iodide salt.

Conversion to this compound

The final step is the conversion of the iodide salt to the acetate salt, which is the pharmaceutically used form.

Experimental Protocol:

The conversion of 9-hydroxy-2-methylellipticinium iodide to the acetate salt is accomplished using an ion-exchange resin.

-

Reagents: 9-hydroxy-2-methylellipticinium iodide, Acetate-form ion-exchange resin.

-

Procedure: A solution of the iodide salt is passed through a column packed with an acetate-form ion-exchange resin. The eluate containing the acetate salt is collected and lyophilized to obtain the final product, this compound.

Synthesis of this compound Analogs

The synthesis of this compound analogs often involves modifications at the 9-position of the ellipticine core or variations in the N-alkyl group. For instance, 9-alkoxyellipticine derivatives can be prepared by O-alkylation of 9-hydroxyellipticine using N,N-dimethylformamide (DMF) dineopentyl acetal. These O-alkylated ellipticines can then be N-methylated and converted to their acetate salts following the procedures described above.

Quantitative Data

| Step | Starting Material | Product | Reagents/Conditions | Yield (%) | Reference |

| Synthesis of 9-Hydroxyellipticine | Ellipticine Derivative | 9-Hydroxyellipticine | Multi-step synthesis | N/A | |

| N-methylation of 9-Hydroxyellipticine | 9-Hydroxyellipticine | 9-Hydroxy-2-methylellipticinium Iodide | Methyl Iodide | N/A | |

| Conversion to Acetate Salt | 9-Hydroxy-2-methylellipticinium Iodide | This compound | Acetate-form ion-exchange resin | N/A |

Spectroscopic Data

The structural confirmation of this compound and its intermediates is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectrum would confirm the presence of the aromatic protons of the ellipticine core, the N-methyl group, and the methyl group of the acetate counter-ion.

-

¹³C NMR: The carbon NMR spectrum would show the characteristic signals for the carbons of the tetracyclic system and the methyl groups.

-

Mass Spectrometry: High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the synthesized compounds.

Signaling Pathways and Experimental Workflows

Synthetic Pathway of this compound

Caption: Synthetic pathway for this compound.

Signaling Pathway of this compound-Induced Apoptosis

This compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase II, leading to DNA damage and the subsequent activation of the intrinsic apoptotic pathway.

Caption: Apoptosis pathway induced by this compound.

Conclusion

This technical guide provides a detailed overview of the synthesis of this compound and its analogs, intended to serve as a valuable resource for professionals in the field of drug development. The provided synthetic strategies and experimental protocols offer a practical foundation for the laboratory preparation of these compounds. Furthermore, the elucidation of the signaling pathway of action provides a deeper understanding of their therapeutic potential. Further research is warranted to optimize reaction yields and to explore the synthesis of novel analogs with improved pharmacological profiles.

References

- 1. Isolation, biological activity and synthesis of the natural product ellipticine and related pyridocarbazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. EP0009445B1 - Process for the preparation of 9-hydroxy-ellipticine and derivatives thereof - Google Patents [patents.google.com]

- 4. medkoo.com [medkoo.com]

Physical and chemical properties of Elliptinium Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elliptinium acetate, also known as Celiptium®, is a derivative of the natural plant alkaloid ellipticine. It is an antineoplastic agent that has been investigated for its therapeutic potential in various cancers. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway and relevant experimental workflows.

Physical and Chemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) like this compound are fundamental to its formulation, delivery, and pharmacological activity.

Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| IUPAC Name | 9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium acetate |

| Synonyms | Celiptium, 9-Hydroxy-2-methylellipticinium acetate, NSC-264137 |

| CAS Number | 58337-35-2 |

| Molecular Formula | C₂₀H₂₀N₂O₃ |

| Molecular Weight | 336.38 g/mol |

| Appearance | Solid powder |

| Melting Point | Data not readily available. A standardized protocol for determination is provided in Section 3.1. |

| Solubility | Soluble in DMSO. Solubility in water is reported inconsistently in the literature, with some sources indicating it is not water-soluble. |

| Stability | Stable for several weeks at ambient temperature during shipping. Recommended long-term storage is at -20°C, and short-term storage at 0-4°C in a dry, dark environment. |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard pharmacopeial methods.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Introduce the powdered sample into a capillary tube (closed at one end) to a height of 2-4 mm. Compact the sample by tapping the tube.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample at a controlled rate. Initially, the temperature can be increased rapidly to near the expected melting point.

-

Observation: When approaching the melting point, reduce the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the substance begins to melt and the temperature at which it is completely liquid. This range is the melting range. For a pure substance, this range is typically narrow.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., purified water, buffers at various pH levels) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be protected from light if the compound is light-sensitive.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replicates: Perform the experiment in triplicate to ensure the reliability of the results.

Stability Assessment

Stability studies are crucial to determine the shelf-life and appropriate storage conditions.

Methodology:

-

Sample Preparation: Prepare multiple batches of this compound in its intended container closure system.

-

Storage Conditions: Store the samples under various controlled conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).

-

Testing Intervals: At specified time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months), withdraw samples for analysis.

-

Analysis: Analyze the samples for key stability-indicating parameters, which may include:

-

Appearance (color, physical state)

-

Assay (potency)

-

Degradation products (impurities)

-

Moisture content

-

-

Data Evaluation: Evaluate the data to determine the degradation kinetics and establish a re-test period or shelf-life.

Visualizations

Diagrams are provided to illustrate the mechanism of action and a typical experimental workflow.

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

In Vitro Drug Efficacy Workflow

Caption: Workflow for an in vitro drug efficacy study.

Elliptinium Acetate in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elliptinium acetate, a derivative of the plant alkaloid ellipticine, has been a subject of interest in cancer research due to its cytotoxic properties. This technical guide provides an in-depth overview of its core mechanism of action, summarizes available clinical trial data, and outlines key experimental protocols for its study. This compound is known chemically as 9-hydroxy-2N-methylellipticinium acetate and has also been referred to as Celiptium. Its primary mode of anti-cancer activity involves direct interaction with DNA, leading to the inhibition of essential cellular processes and ultimately, cell death.

Core Mechanism of Action

This compound exerts its anti-neoplastic effects through a dual mechanism that targets the genetic material of cancer cells.

-

DNA Intercalation : The planar aromatic structure of this compound allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the helical structure, interfering with DNA replication and transcription.

-

Topoisomerase II Inhibition : this compound also acts as a topoisomerase II inhibitor. It stabilizes the covalent complex formed between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands that the enzyme has cleaved. This leads to the accumulation of DNA strand breaks, triggering a cascade of events that result in apoptosis (programmed cell death).

The following diagram illustrates the core mechanism of action of this compound at the molecular level.

Figure 1: Mechanism of Action of this compound.

In Vitro Activity

Clinical Trials Data

This compound has been evaluated in Phase II clinical trials, primarily in patients with advanced breast cancer. The following tables summarize the key findings from these studies.

| Trial ID / Reference | Patient Population | Treatment Regimen | Number of Patients | Objective Response Rate (ORR) | Key Toxicities |

| N/A | Advanced measurable breast cancer | 100 mg/m² for 3 days every 3 weeks | 18 | 11% (2/18) | Myelosuppression, renal insufficiency, thrombophlebitis (rarely encountered) |

| N/A | Metastatic breast cancer (previously treated) | 80 mg/m² for 3 days every 3 weeks | 35 (33 evaluable) | 15% (5/33) | Xerostomia, diarrhea, nausea, vomiting |

Experimental Protocols

DNA Intercalation Assay

A common method to assess the DNA intercalating ability of a compound like this compound is through circular dichroism (CD) spectroscopy and DNase I footprinting.

Objective: To determine if this compound binds to DNA via intercalation and to identify any sequence specificity.

Materials:

-

This compound

-

Purified plasmid DNA (e.g., pBR322) or specific oligonucleotides

-

DNase I enzyme

-

Calf thymus DNA

-

Appropriate buffers (e.g., Tris-HCl, NaCl, MgCl2)

-

Circular dichroism spectropolarimeter

-

Gel electrophoresis apparatus and reagents

Protocol:

-

Circular Dichroism (CD) Spectroscopy:

-

Prepare solutions of DNA in a suitable buffer.

-

Record the CD spectrum of the DNA alone.

-

Titrate the DNA solution with increasing concentrations of this compound.

-

Record the CD spectrum after each addition.

-

Analyze the changes in the CD spectrum. Intercalation typically induces significant changes in the DNA's spectral characteristics.

-

-

DNase I Footprinting:

-

End-label a DNA fragment of known sequence with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Incubate the labeled DNA with varying concentrations of this compound.

-

Partially digest the DNA with DNase I. The enzyme will cut the DNA at sites not protected by the bound drug.

-

Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis.

-

Visualize the fragments by autoradiography or fluorescence imaging.

-

Regions where this compound has bound will be protected from DNase I cleavage, resulting in a "footprint" on the gel.

-

Topoisomerase II Inhibition Assay

The inhibitory effect of this compound on topoisomerase II can be evaluated using a decatenation assay.

Objective: To determine if this compound inhibits the catalytic activity of topoisomerase II.

Materials:

-

This compound

-

Human topoisomerase II enzyme

-

Kinetoplast DNA (kDNA - a network of interlocked DNA circles)

-

ATP

-

Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and BSA)

-

Stop solution (containing SDS and a loading dye)

-

Agarose gel and electrophoresis system

Protocol:

-

Set up reaction tubes on ice.

-

To each tube, add the assay buffer, ATP, and kDNA.

-

Add varying concentrations of this compound to the respective tubes. Include a no-drug control and a positive control inhibitor (e.g., etoposide).

-

Add the topoisomerase II enzyme to all tubes except the negative control.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution.

-

Analyze the reaction products by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).

-

In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in monomeric DNA circles that migrate into the gel. In the presence of an effective inhibitor like this compound, the kDNA will remain catenated and will not enter the gel.

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound.

Figure 2: In Vitro Evaluation Workflow.

Conclusion

This compound is a DNA-targeting agent with a well-defined mechanism of action involving DNA intercalation and topoisomerase II inhibition. While it has shown modest activity in clinical trials for advanced breast cancer, its further development may be contingent on improving its therapeutic index. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and its analogues in the preclinical setting. Future research could focus on identifying predictive biomarkers of response or exploring combination therapies to enhance its anti-cancer efficacy.

Elliptinium Acetate: A Technical Guide to a DNA-Targeting Anticancer Agent

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Elliptinium acetate, a derivative of the plant alkaloid ellipticine, is a potent antineoplastic agent that has been investigated for its efficacy in treating various cancers, notably metastatic breast cancer and myeloblastic leukemia. This technical guide provides a comprehensive overview of its synonyms, mechanism of action, experimental protocols, and clinical findings, tailored for professionals in the field of oncology and drug development.

Synonyms and Chemical Identifiers

This compound is known by several names and identifiers, crucial for comprehensive literature searches and unambiguous identification in a research and development setting.

| Type | Identifier |

| Brand Name | Celiptium |

| Chemical Names | 9-hydroxy-2-methylellipticinium acetate |

| 9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium acetate | |

| N-2-methyl-9-hydroxyellipticinium acetate | |

| Abbreviation | 9-HME, HME, NMHE |

| NSC Code | NSC-264137 |

Core Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

The primary mechanism of action of this compound is its dual role as a DNA intercalating agent and a topoisomerase II inhibitor.[1] As an intercalator, the planar aromatic structure of the elliptinium molecule inserts itself between the base pairs of the DNA double helix. This interaction distorts the helical structure, interfering with DNA replication and transcription.

Simultaneously, this compound inhibits the function of topoisomerase II, an essential enzyme responsible for managing DNA topology during replication and transcription. By stabilizing the cleavable complex of topoisomerase II and DNA, this compound prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[1] This DNA damage triggers downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

Signaling Pathways

The cytotoxic effects of this compound are mediated through the activation of apoptotic signaling pathways. The induction of DNA damage by this compound can activate p53, a tumor suppressor protein that plays a critical role in sensing DNA damage and initiating the apoptotic cascade. Furthermore, studies on the parent compound, ellipticine, suggest the involvement of the Akt signaling pathway. Ellipticine has been shown to induce the nuclear translocation of Akt, contributing to its cytotoxic effects.[2] The interplay between DNA damage, p53 activation, and modulation of the Akt pathway forms the core of the signaling cascade initiated by this compound.

Mechanism of Action of this compound.

Quantitative Data from Clinical Trials

This compound has been evaluated in several clinical trials, primarily in patients with advanced breast cancer. The following tables summarize key quantitative data from these studies.

Table 1: Phase II Study of this compound in Advanced Breast Cancer [3]

| Parameter | Value |

| Number of Patients | 83 |

| Number of Evaluable Patients | 80 |

| Dosage Regimen | 80 mg/m² daily for 3 consecutive days every 21 days |

| Overall Objective Response Rate | 18% (14/80) |

| Objective Response in Visceral Metastases | 13% (5/30) |

| Objective Response in Soft Tissue Metastases | 29% (6/21) |

| Objective Response in Mixed Metastases | 15% (3/20) |

| Moderate to Severe Xerostomia | 10% |

Table 2: Phase II Study in Previously Treated Metastatic Breast Cancer [4]

| Parameter | Value |

| Number of Patients | 35 |

| Number of Evaluable Patients | 33 |

| Dosage Regimen | 80 mg/m² for 3 days every 3 weeks |

| Overall Objective Response Rate | 15% (5/33) |

| Complete Remission | 1 patient |

| Partial Responses | 4 patients |

| Minor Response | 6 patients |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

DNA Intercalation Assay

This assay is used to determine the ability of a compound to insert itself into the DNA double helix.

Principle: DNA intercalation can be detected by monitoring changes in the physical properties of DNA, such as its electrophoretic mobility or spectroscopic characteristics.

Protocol: A generic protocol for a DNA intercalation assay using gel electrophoresis is as follows:

-

Prepare DNA Substrate: Use a supercoiled plasmid DNA (e.g., pBR322) as the substrate.

-

Incubation: Incubate the supercoiled DNA with varying concentrations of this compound in a suitable buffer (e.g., Tris-EDTA buffer) at 37°C for a defined period (e.g., 1 hour).

-

Topoisomerase I Treatment (Optional but recommended): Add topoisomerase I to the reaction mixture to relax the supercoiled DNA. Intercalating agents will unwind the DNA, and upon removal of the agent, the DNA will become positively supercoiled, which can be resolved from relaxed and negatively supercoiled DNA on an agarose gel.

-

Gel Electrophoresis: Separate the DNA forms on a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).

-

Visualization and Analysis: Visualize the DNA bands under UV light. Intercalation is indicated by a change in the electrophoretic mobility of the DNA.

DNA Intercalation Assay Workflow.

Topoisomerase II Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of topoisomerase II.

Principle: Topoisomerase II can decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA circles. Inhibition of the enzyme prevents this decatenation.

Protocol: A typical protocol for a topoisomerase II decatenation assay is as follows:

-

Reaction Mixture: Prepare a reaction mixture containing kDNA, ATP, and topoisomerase II assay buffer.

-

Add Inhibitor: Add varying concentrations of this compound to the reaction mixture.

-

Initiate Reaction: Add purified human topoisomerase IIα to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for 30 minutes.

-

Stop Reaction: Terminate the reaction by adding a stop solution containing SDS and proteinase K.

-

Gel Electrophoresis: Separate the reaction products on a 1% agarose gel.

-

Visualization and Analysis: Stain the gel with a DNA stain and visualize under UV light. Inhibition of topoisomerase II is indicated by the presence of catenated kDNA (which remains in the well or migrates as a high molecular weight band) and a decrease in decatenated DNA products (which migrate as lower molecular weight bands).

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

Protocol for MCF-7 Breast Cancer Cells:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

L1210 Leukemia Mouse Model

This in vivo model is used to evaluate the antitumor efficacy of compounds against leukemia.

Principle: The L1210 murine leukemia cell line is transplanted into syngeneic mice, and the effect of the test compound on tumor growth and survival is monitored.

Protocol:

-

Cell Line: Use the L1210 murine leukemia cell line.

-

Animal Model: Use DBA/2 mice, which are syngeneic to the L1210 cell line.

-

Tumor Inoculation: Inject a known number of L1210 cells (e.g., 1 x 10^5 cells) intraperitoneally or intravenously into the mice.

-

Compound Administration: Administer this compound at various doses and schedules (e.g., daily intraperitoneal injections for a specified number of days).

-

Monitoring: Monitor the mice daily for signs of toxicity and tumor progression (e.g., weight loss, ascites formation).

-

Endpoint: The primary endpoint is typically an increase in the median survival time of the treated mice compared to the control group.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The detailed information on its synonyms, mechanism of action, clinical data, and experimental protocols serves as a valuable resource for further investigation and development of this and similar anticancer agents.

References

- 1. Drug-DNA interactions: spectroscopic and footprinting studies of site and sequence specificity of elliptinium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ellipticine-induced apoptosis depends on Akt translocation and signaling in lung epithelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase II study of this compound salvage treatment of advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound in metastatic breast cancer--a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]

Elliptinium Acetate: A Technical Guide on its Interference with DNA Replication and RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elliptinium acetate, a derivative of the plant alkaloid ellipticine, is a potent antineoplastic agent. Its cytotoxic effects are primarily attributed to its dual-pronged assault on the fundamental cellular processes of DNA replication and RNA synthesis. This technical guide provides an in-depth analysis of the mechanisms of action, quantitative effects, and the signaling pathways perturbed by this compound. Detailed experimental protocols for key assays are also presented to facilitate further research and drug development efforts in this area.

Core Mechanisms of Action

This compound exerts its profound effects on DNA replication and RNA synthesis through two primary, interconnected mechanisms: DNA intercalation and inhibition of topoisomerase II.[1]

DNA Intercalation

This compound possesses a planar polycyclic aromatic structure that enables it to insert itself between the base pairs of the DNA double helix. This intercalation physically distorts the DNA structure, leading to a cascade of disruptive events that impede the progression of DNA and RNA polymerases along the DNA template. This physical blockade is a direct mechanism for the inhibition of both DNA replication and transcription.

Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme that resolves DNA topological problems, such as supercoiling and tangling, which arise during replication and transcription. This compound acts as a topoisomerase II inhibitor. It stabilizes the transient covalent complex formed between topoisomerase II and DNA, preventing the enzyme from religating the DNA strands after cleavage.[1] This leads to the accumulation of double-strand breaks in the DNA, a highly cytotoxic lesion that triggers cell cycle arrest and apoptosis, thereby halting DNA replication.

Quantitative Analysis of Inhibition

| Compound | Assay | Target/Cell Line | IC50 / Effective Concentration | Reference |

| 9-Hydroxyellipticine | In vitro Transcription | RNA Polymerase I | 585 nM | [2] |

| 9-Hydroxyellipticine | Cellular rRNA Synthesis | U2OS, HeLa, H1299, MCF10A cell lines | ~120–800 nM | [2] |

| This compound | Tumor Colony-Forming Unit Survival | Human Tumors | 28% response rate at 0.4 µg/mL | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound on its primary molecular targets.

DNA Intercalation Assay (Unwinding Assay)

This assay determines if a compound can unwind supercoiled DNA, a characteristic of intercalating agents.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Relaxed plasmid DNA (as a control)

-

Vaccinia Topoisomerase I

-

10x Topoisomerase I Assay Buffer (200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol, 500 µg/ml BSA)

-

This compound at various concentrations

-

Stop Buffer (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)

-

Chloroform/isoamyl alcohol (24:1)

-

Agarose gel (1%) in TAE or TBE buffer

-

DNA stain (e.g., Ethidium Bromide)

Procedure:

-

Set up reactions on ice in microcentrifuge tubes. To each tube, add:

-

2 µL 10x Topoisomerase I Assay Buffer

-

1 µL supercoiled plasmid DNA (e.g., 200 ng)

-

Sterile water to a final volume of 20 µL

-

1 µL of this compound at the desired concentration (or solvent control).

-

-

Incubate the mixture for 10 minutes at 37°C to allow for drug-DNA interaction.

-

Add 1 unit of Vaccinia Topoisomerase I to each reaction tube.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction by adding 20 µL of Stop Buffer and 20 µL of chloroform/isoamyl alcohol.

-

Vortex briefly and centrifuge for 1 minute.

-

Load 20 µL of the upper aqueous phase onto a 1% agarose gel.

-

Perform electrophoresis until the dye front has migrated sufficiently.

-